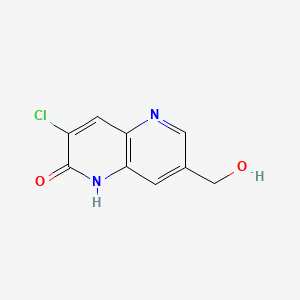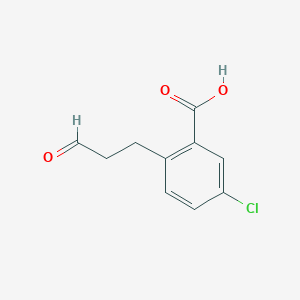
Benzoic acid, 5-chloro-2-(3-oxopropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 5-chloro-2-(3-oxopropyl)- is an organic compound with the molecular formula C10H9ClO3 and a molar mass of 212.63 g/mol . This compound is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the 5-position and a 3-oxopropyl group at the 2-position. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of Benzoic acid, 5-chloro-2-(3-oxopropyl)- can be achieved through several methodsThe reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, followed by the addition of a 3-oxopropyl group using reagents like acetoacetic ester .
Industrial production methods often involve multi-step processes that ensure high yield and purity. These methods may include the use of catalysts and controlled reaction environments to optimize the reaction conditions and minimize by-products .
Chemical Reactions Analysis
Benzoic acid, 5-chloro-2-(3-oxopropyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Benzoic acid, 5-chloro-2-(3-oxopropyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzoic acid, 5-chloro-2-(3-oxopropyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways in cells. For example, it may inhibit enzymes involved in microbial growth, leading to its antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Benzoic acid, 5-chloro-2-(3-oxopropyl)- can be compared with other similar compounds, such as:
Benzoic acid, 2-chloro-: Similar structure but with the chlorine atom at the 2-position.
Benzoic acid, 3-chloro-: Chlorine atom at the 3-position.
Benzoic acid, 4-chloro-: Chlorine atom at the 4-position.
The uniqueness of Benzoic acid, 5-chloro-2-(3-oxopropyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other chlorobenzoic acids .
Properties
Molecular Formula |
C10H9ClO3 |
|---|---|
Molecular Weight |
212.63 g/mol |
IUPAC Name |
5-chloro-2-(3-oxopropyl)benzoic acid |
InChI |
InChI=1S/C10H9ClO3/c11-8-4-3-7(2-1-5-12)9(6-8)10(13)14/h3-6H,1-2H2,(H,13,14) |
InChI Key |
AVTDXEPPRUNVJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)O)CCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Phenylmethyl)-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile](/img/structure/B13923785.png)
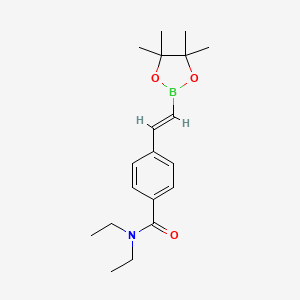
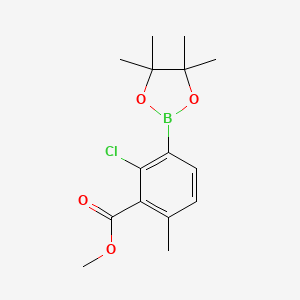
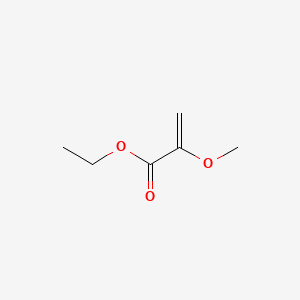
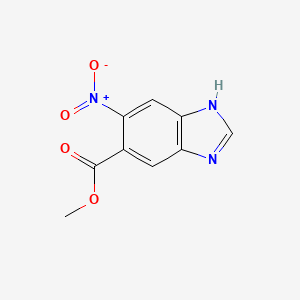
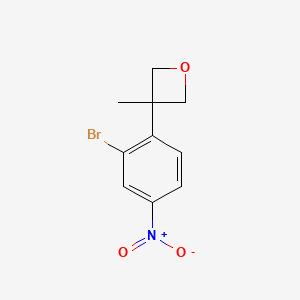
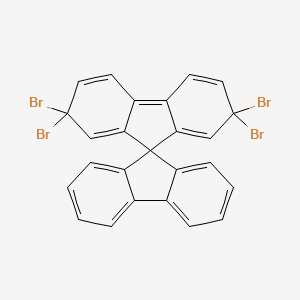
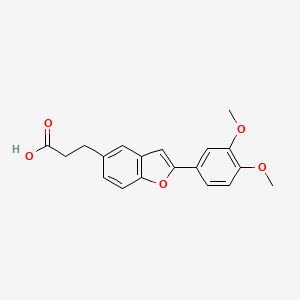
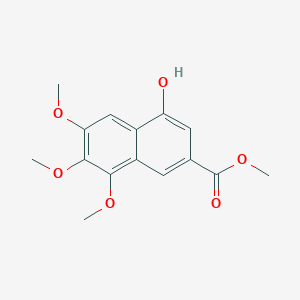
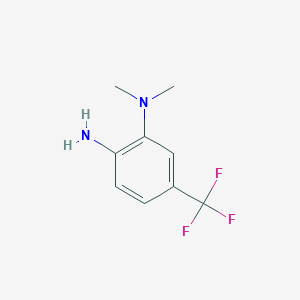
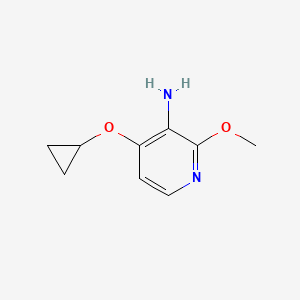
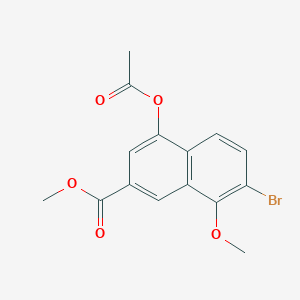
![N-[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]-6-[3,3-dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanamide;hexafluorophosphate](/img/structure/B13923864.png)
